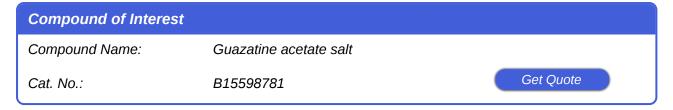


Application Notes: Guazatine Acetate Salt as a Reference Standard in Analytical Chemistry

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **Guazatine Acetate Salt** as a reference standard in analytical chemistry. Guazatine is a non-systemic contact fungicide used in agriculture for the control of a wide range of seed-borne diseases.[1]

[2] Accurate quantification of its residues in agricultural products is crucial for ensuring food safety and regulatory compliance.

Overview and Properties of Guazatine Acetate

Guazatine acetate is the salt form of guazatine, a complex mixture of polyamines.[3][4] It is the form commonly used as an analytical reference standard for the detection and quantification of guazatine residues.[5][6][7] The technical mixture of guazatine consists of several components, with the main ones being fully guanidated diamines (GG), triamines (GGG), and other guanidated and amino compounds.[2][3][8]

Physico-Chemical Properties

A summary of the key physico-chemical properties of the guazatine acetate reference standard is presented in the table below.



Property	Value	Source
CAS Number	115044-19-4	[5]
Molecular Formula	C20H45N7O2	[9][10][11]
Molecular Weight	355.6 g/mol	[5]
Appearance	White crystalline substance	[5]
Melting Point	60 °C	[5]
Purity	≥80% to 98% (Note: Purity can vary and is dependent on the specific batch and supplier. It is crucial to refer to the Certificate of Analysis.)	[1][5][9]
Solubility	Soluble in Methanol	[1][10]
Storage	Ambient (>5 °C) or Refrigerated (4 °C). It has a limited shelf life.	[1][12]

Experimental ProtocolsPreparation of Standard Solutions

Due to the adsorptive nature of guazatine, it is critical to use polypropylene materials for the preparation and storage of all standard solutions to prevent loss of analyte.[1]

Protocol for Preparation of 1000 μg/mL Stock Standard Solution:

- Accurately weigh an appropriate amount of guazatine acetate salt reference standard, considering its purity as stated in the Certificate of Analysis.
- Transfer the weighed standard to a 20 mL polypropylene volumetric flask.[1]
- Dissolve the standard in methanol and make up to the mark.[1]
- Stopper the flask and sonicate for 10-15 minutes to ensure complete dissolution.



Store the stock solution in a brown polypropylene vial at 4 °C.[1]

Protocol for Preparation of Working Standard Solutions:

- Prepare an intermediate standard solution of 10 mg/L by diluting the 1000 μg/mL stock solution with water containing 1% formic acid.[1]
- Prepare a series of calibration standards by serially diluting the 10 mg/L intermediate standard solution with water containing 1% formic acid to achieve concentrations such as 0.03125, 0.0625, 0.125, 0.5, and 1 mg/L.[1]
- For matrix-matched calibration, dilute the working standards with a blank matrix extract.[1]

Sample Preparation: Extraction and Cleanup from Citrus Fruit

The following protocol is a general guideline for the extraction and cleanup of guazatine residues from citrus fruit samples for LC-MS/MS analysis.

Protocol:

- Homogenize a representative sample of the citrus fruit.
- Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of a 3% formic acid in acetone solution.[1]
- Shake vigorously for 1 minute to extract the guazatine residues.[1]
- Centrifuge the mixture at 4,000 g for 5 minutes.[1]
- Transfer 5 mL of the supernatant to a new 50 mL polypropylene centrifuge tube.[1]
- Add 5 mL of hexane to the supernatant for liquid-liquid partitioning and shake for 1 minute.[1]
- Centrifuge at 4,000 g for 5 minutes.[1]



 Collect the lower aqueous layer and filter it through a 0.22 μm nylon membrane filter into a polypropylene autosampler vial for analysis.[1]

Analytical Methods

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the preferred method for the sensitive and selective determination of guazatine residues.[1][5][6][7]

Illustrative HPLC-MS/MS Parameters:

Parameter	Condition
Column	A hydrophilic end-capped C18 column (e.g., Aquasil C18) is suitable.[2]
Mobile Phase	Gradient elution with a mixture of water with formic acid and acetonitrile.[3]
Flow Rate	Typically 0.2 - 0.5 mL/min
Injection Volume	5 - 20 μL
Ionization Mode	Electrospray Ionization (ESI) in Positive Mode[2]
MS/MS Transitions	Specific precursor-to-product ion transitions should be monitored for the main components of guazatine (e.g., GG, GGG, GGN, GNG).[1][2]

Gas Chromatography (GC)

GC methods for guazatine analysis typically require a derivatization step to improve the volatility and chromatographic behavior of the analytes.

Protocol for Derivatization and GC Analysis:

• Evaporate a portion of the final extract to dryness under a gentle stream of nitrogen.

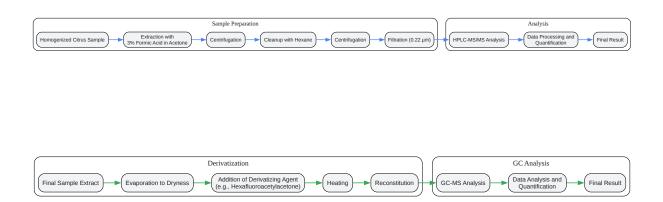


- Add a suitable derivatizing agent such as hexafluoroacetylacetone.
- Heat the mixture to facilitate the derivatization reaction.
- After cooling, reconstitute the sample in a suitable solvent for GC injection.
- Analyze the derivatized sample by GC-MS or GC with a specific detector.

Illustrative GC Parameters:

Parameter	Condition
Column	A non-polar or medium-polarity capillary column is typically used.
Carrier Gas	Helium or Hydrogen
Injection Mode	Splitless or Pulsed Splitless
Temperature Program	An optimized temperature gradient is required to separate the derivatized components.
Detector	Mass Spectrometer (MS) or Nitrogen- Phosphorus Detector (NPD)

Visualizations





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